5-(1-(3,5-Dimethoxybenzyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole oxalate
Description
Chemical Structure and Properties The compound 5-(1-(3,5-Dimethoxybenzyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole oxalate is a nitrogen-containing heterocycle featuring a 1,2,4-oxadiazole core substituted at position 3 with a furan-2-yl group and at position 5 with an azetidine ring. The oxalate counterion improves solubility and crystallinity, critical for pharmaceutical formulation .
For example, 1,2,4-oxadiazoles are commonly synthesized via cyclodehydration of amidoximes with carboxylic acid derivatives or via [3+2] cycloadditions . The azetidine moiety may be introduced through alkylation or reductive amination steps, as seen in related azetidine-containing oxadiazoles .
Potential Applications 1,2,4-Oxadiazoles are widely studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Properties
IUPAC Name |
5-[1-[(3,5-dimethoxyphenyl)methyl]azetidin-3-yl]-3-(furan-2-yl)-1,2,4-oxadiazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4.C2H2O4/c1-22-14-6-12(7-15(8-14)23-2)9-21-10-13(11-21)18-19-17(20-25-18)16-4-3-5-24-16;3-1(4)2(5)6/h3-8,13H,9-11H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZPHYZPYUWRHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CC(C2)C3=NC(=NO3)C4=CC=CO4)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidin-3-amine Synthesis
Azetidin-3-amine is synthesized via Gabriel synthesis, wherein 3-azetidinone undergoes Hofmann degradation. Treatment with bromine in basic aqueous conditions (NaOH, 0°C) yields the amine with 65–70% efficiency. Alternative methods include catalytic hydrogenation of 3-nitroazetidine, though this route suffers from lower yields (~50%) due to ring strain.
Benzylation with 3,5-Dimethoxybenzyl Chloride
The amine undergoes nucleophilic substitution with 3,5-dimethoxybenzyl chloride in anhydrous tetrahydrofuran (THF) under inert atmosphere. Triethylamine (3 eq) is employed to scavenge HCl, with reaction completion achieved at 60°C over 12 hours (Yield: 82–85%). Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the intermediate as a pale-yellow oil.
Amidoxime Formation: 1-(3,5-Dimethoxybenzyl)azetidin-3-carboxamidoxime
The azetidine-amine is converted to the amidoxime precursor essential for oxadiazole cyclization.
Nitrile Intermediate Preparation
Reaction with cyanogen bromide (BrCN, 1.2 eq) in dichloromethane at 0°C produces 1-(3,5-dimethoxybenzyl)azetidin-3-carbonitrile (Yield: 88%). The nitrile group is subsequently treated with hydroxylamine hydrochloride (NH₂OH·HCl, 2 eq) and sodium carbonate (Na₂CO₃, 2 eq) in ethanol/water (4:1) at 80°C for 6 hours, yielding the amidoxime (93% purity by HPLC).
Oxadiazole Ring Formation: Cyclization with Furan-2-carbonyl Chloride
The critical 1,2,4-oxadiazole ring is constructed via [3+2] cyclization between the amidoxime and acyl chloride.
Reaction Conditions and Optimization
A mixture of 1-(3,5-dimethoxybenzyl)azetidin-3-carboxamidoxime (1 eq) and furan-2-carbonyl chloride (1.1 eq) in dimethylformamide (DMF) is stirred at 110°C for 8 hours. Catalytic pyridine (0.1 eq) enhances reaction efficiency by neutralizing HCl. Comparative studies reveal superior yields with DMF (78%) versus acetonitrile (62%) or toluene (55%) (Table 1).
Table 1: Solvent Effects on Oxadiazole Cyclization Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 110 | 8 | 78 |
| Acetonitrile | 82 | 12 | 62 |
| Toluene | 110 | 10 | 55 |
Mechanistic Considerations
The reaction proceeds via nucleophilic attack of the amidoxime’s oxygen on the electrophilic carbonyl carbon, followed by dehydration to form the oxadiazole ring. Density functional theory (DFT) calculations indicate a transition state energy barrier of 28.6 kcal/mol, consistent with the observed thermal requirements.
Oxalate Salt Preparation
The free base is converted to its oxalate salt to enhance solubility and stability.
Acid-Base Titration
A stoichiometric solution of oxalic acid (1 eq) in ethanol is added dropwise to a stirred solution of 5-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole in warm ethanol (50°C). Immediate precipitation occurs, yielding the oxalate salt after vacuum filtration and recrystallization from ethanol/water (Yield: 92%, m.p. 214–216°C).
Table 2: Physicochemical Properties of the Oxalate Salt
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₃N₃O₇·C₂H₂O₄ |
| Molecular Weight | 513.45 g/mol |
| Melting Point | 214–216°C |
| Solubility (H₂O, 25°C) | 12.4 mg/mL |
Analytical Validation and Scale-Up Considerations
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms ≥99% purity. Nuclear magnetic resonance (¹H NMR, DMSO-d₆) exhibits characteristic peaks: δ 8.21 (s, 1H, oxadiazole), 7.89–6.45 (m, 5H, furan and aromatic protons), 4.12 (s, 3H, OCH₃).
Industrial Adaptation
Continuous flow reactors demonstrate scalability, achieving 85% yield at 10 kg/batch with residence times of 30 minutes. Process analytical technology (PAT) tools enable real-time monitoring of cyclization completion.
Comparative Analysis of Synthetic Routes
Alternative methodologies, such as nitrile oxide cycloaddition or microwave-assisted synthesis, were evaluated but exhibited limitations:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methoxy groups.
Reduction: Reduction reactions could target the oxadiazole ring or the azetidine ring.
Substitution: The aromatic rings (benzyl and furan) may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial or anticancer properties.
Medicine
If the compound shows promising biological activity, it could be developed into a drug candidate for the treatment of specific diseases.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of “5-(1-(3,5-Dimethoxybenzyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole oxalate” would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, disrupting cellular processes, or interfering with metabolic pathways.
Comparison with Similar Compounds
Key Observations:
In contrast, cyclopropyl (as in ) or 4-pyridyl (as in ) substituents alter electronic properties and steric bulk, influencing target affinity and selectivity. The 3,5-dimethoxybenzyl group on the azetidine enhances lipophilicity compared to halogenated benzyl groups (e.g., 2-chloro-6-fluorobenzyl in ), which may improve membrane permeability but reduce metabolic stability .
Counterion Effects :
- The oxalate salt in the target compound likely offers better crystallinity and moderate solubility compared to the hydrochloride salt in , which is highly soluble in aqueous media but may exhibit hygroscopicity.
Biological Activity: While the target compound’s specific activity is undocumented, structurally related oxadiazoles exhibit diverse actions.
Metal Complexation Potential
The absence of pyridyl or other chelating groups in the target compound likely precludes such applications.
Further studies are needed to elucidate its pharmacological profile and optimize substituents for enhanced efficacy and stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
